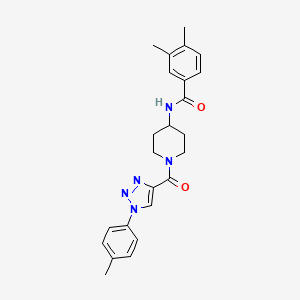

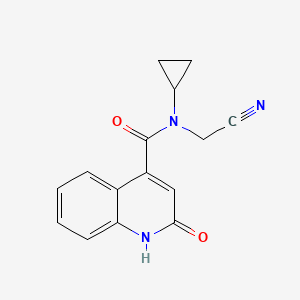

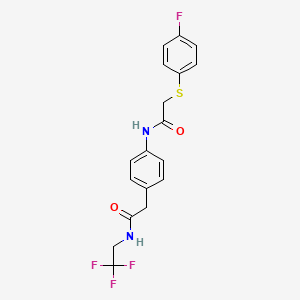

![molecular formula C7H10ClNO3S B2870771 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride CAS No. 2172443-26-2](/img/structure/B2870771.png)

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride”, typically involves a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The exact molecular structure of this specific compound is not detailed in the retrieved sources.Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring in molecules like sulfathiazole, a short-acting sulfa drug, contributes to their effectiveness against bacterial infections . The specific structure of “2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride” may offer similar antimicrobial benefits, making it a potential candidate for the development of new antibiotics.

Anticancer Potential

Compounds containing thiazole moieties have been studied for their anticancer activities. For instance, tiazofurin, a thiazole nucleoside, exhibits antitumor properties . The subject compound could be explored for its efficacy in inhibiting cancer cell growth, given the known antitumor characteristics of related thiazole derivatives.

Anti-Inflammatory Uses

Thiazoles also display anti-inflammatory effects, as seen in the drug meloxicam . The structural similarity of “2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride” to other anti-inflammatory thiazoles suggests potential applications in treating inflammatory conditions.

Antidiabetic Activity

The thiazole ring is present in some antidiabetic medications, indicating that thiazole derivatives can play a role in managing diabetes . Research into the specific actions of “2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride” could uncover new pathways or mechanisms for diabetes treatment.

Neuroprotective Effects

Some thiazole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s . Investigating the neuroprotective potential of “2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride” could lead to advances in the treatment of neurodegenerative disorders.

Agricultural Applications

Thiazoles are used in agrochemicals due to their effectiveness in protecting crops from pests and diseases . The compound could be evaluated for its utility in agricultural settings, potentially leading to safer and more effective crop protection solutions.

properties

IUPAC Name |

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S.ClH/c1-5-8-6(4-12-5)2-11-3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKINNXBTJMOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)COCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

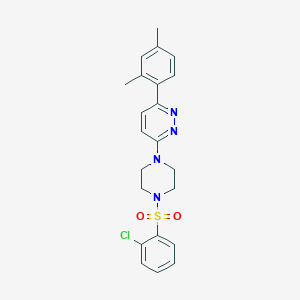

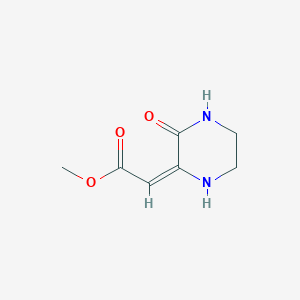

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2870703.png)

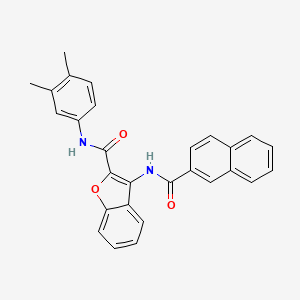

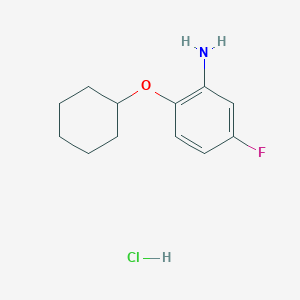

![(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2870705.png)

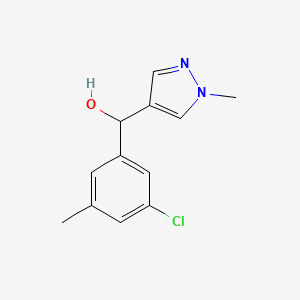

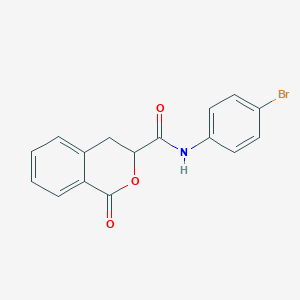

![2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2870706.png)

![3-methyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2870709.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2870710.png)